

Safety and Handling Procedures for 7-Oxo-7-(phenylamino)heptanoic Acid

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Compound of Interest

Compound Name: 7-Oxo-7-(phenylamino)heptanoic acid

Cat. No.: B029972

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of **7-Oxo-7-(phenylamino)heptanoic acid** (CAS No. 160777-08-2).^{[1][2][3]} The information herein is compiled from available safety data for structurally similar compounds and general laboratory safety practices. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Information

Property	Value	Reference
CAS Number	160777-08-2	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molecular Weight	235.28 g/mol	[1]
Synonyms	Benzenamine, N-(7-oxo-7-phenylamino)heptanoyl-	N/A
Known Applications	Intermediate in the synthesis of pharmaceuticals, such as Seratrodast.	[4][5]

Hazard Identification and Safety Precautions

As no specific Safety Data Sheet (SDS) for **7-Oxo-7-(phenylamino)heptanoic acid** is publicly available, the following hazard assessment is based on data for heptanoic acid and other N-phenyl substituted carboxylic acids.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Potential Hazards:

- Skin Corrosion/Irritation: Similar carboxylic acids can cause skin irritation or burns upon prolonged contact.[\[7\]](#)
- Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
- Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
- Harmful if Swallowed: Ingestion may be harmful.

Recommended Safety Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid as a powder or when heating. Ensure eyewash stations and safety showers are readily accessible.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
- After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Experimental Protocols

Hypothetical Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

This protocol describes a plausible synthetic route based on general organic chemistry principles for amide formation.

Materials:

- Pimelic acid (heptanedioic acid)
- Thionyl chloride (SOCl_2)
- Aniline

- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment

Procedure:

- Acid Chloride Formation: In a fume hood, dissolve pimelic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.1 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours. Remove the excess thionyl chloride and DCM under reduced pressure to obtain the pimeloyl chloride.
- Amidation: Dissolve the crude pimeloyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve aniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Slowly add the aniline solution to the pimeloyl chloride solution dropwise.
- Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by adding 1 M HCl. Separate the organic layer.
- Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Final Product: The crude product can be further purified by column chromatography or recrystallization to yield **7-Oxo-7-(phenylamino)heptanoic acid**.

Caption: Hypothetical synthesis workflow for **7-Oxo-7-(phenylamino)heptanoic acid**.

Biological Context and Signaling Pathways

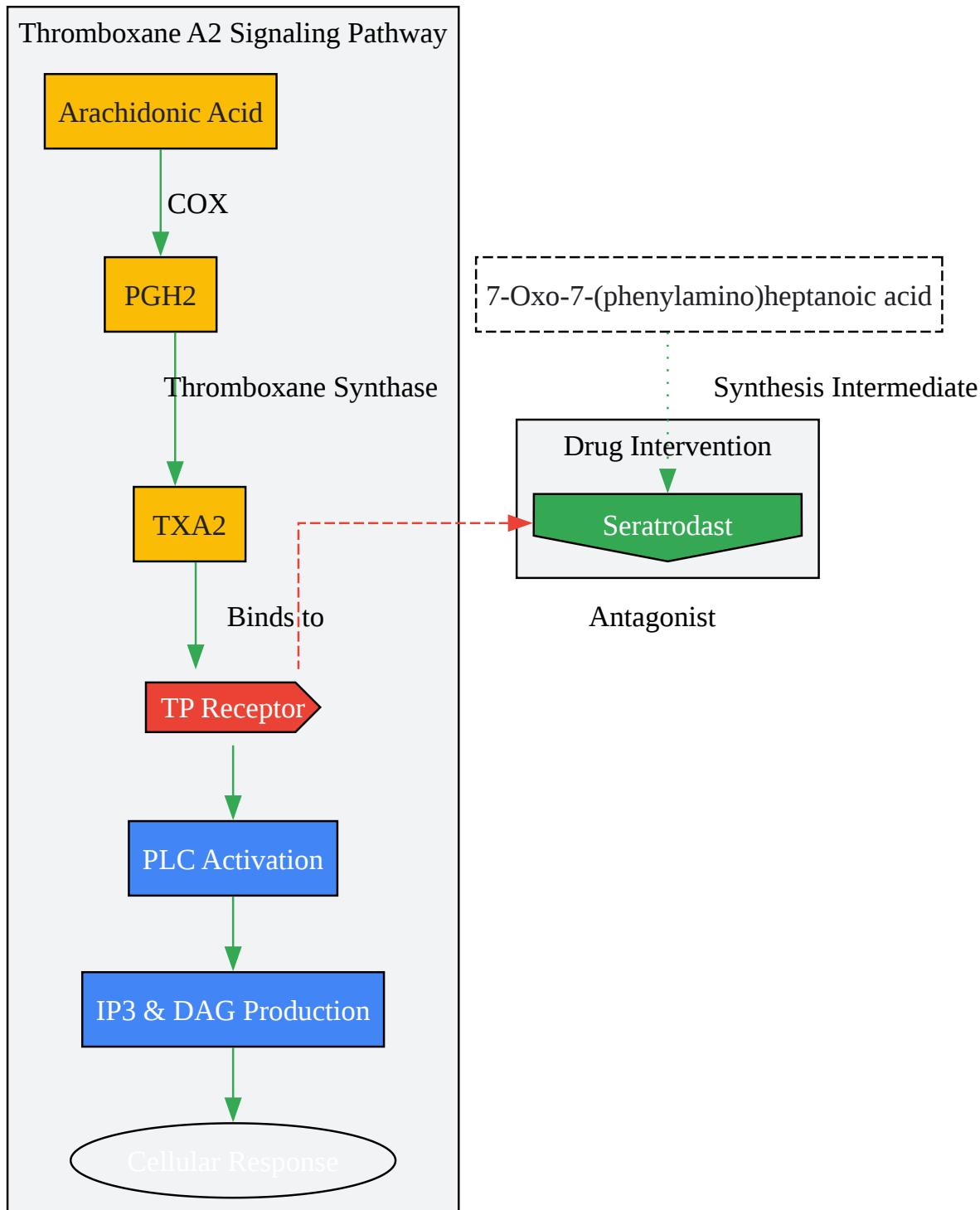
7-Oxo-7-(phenylamino)heptanoic acid is a known intermediate in the synthesis of Seratrodast.^{[4][5]} Seratrodast is a thromboxane A2 (TXA2) receptor antagonist used in the treatment of asthma.^[5] Therefore, while the direct biological activity of **7-Oxo-7-(phenylamino)heptanoic acid** is not well-documented, its downstream product, Seratrodast, acts on the thromboxane signaling pathway.

Thromboxane A2 Signaling Pathway:

- Synthesis of TXA2: Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then converted to TXA2 by thromboxane synthase.
- Receptor Binding: TXA2 binds to the thromboxane receptor (TP), a G-protein coupled receptor.
- Signal Transduction: Binding of TXA2 to its receptor activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Cellular Response: IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events lead to various physiological responses, including platelet aggregation, vasoconstriction, and bronchoconstriction.

Mechanism of Action of Seratrodast:

Seratrodast acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and thereby inhibiting its downstream effects. This leads to bronchodilation and reduced inflammation, which are beneficial in the treatment of asthma.



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Caption: Role of the target compound as an intermediate for a TXA2 receptor antagonist.

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